molecular formula C11H12ClN5O2 B2800010 8-(2-chloroethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 923368-06-3

8-(2-chloroethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

Cat. No.: B2800010
CAS No.: 923368-06-3
M. Wt: 281.7
InChI Key: XIGOWSJSBJDGJP-UHFFFAOYSA-N
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Description

“8-(2-chloroethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione” is a complex organic compound. It is related to Semustine , an alkylating nitrosourea compound used in chemotherapy treatment of various types of tumors . Due to its lipophilic property, semustine can cross the blood-brain barrier for the chemotherapy of brain tumors, where it interferes with DNA replication in the rapidly-dividing tumor cells .


Synthesis Analysis

The synthesis of semustine, which seems to be closely related to the compound , originates from a systematic synthesis scheme revolving around N-Nitrosourea compounds . The process involves several steps, including the reaction of phosgene with aziridine to produce a chemical intermediate, which then reacts with HCl to form 1,3-bis (2-chloroethyl)-urea . This compound is then nitrosated with sodium nitrite in formic acid to give a nitroso functional group .


Molecular Structure Analysis

Semustine is an organochlorine compound that is urea in which the two hydrogens on one of the amino groups are replaced by nitroso and 2-chloroethyl groups and one hydrogen from the other amino group is replaced by a 4-methylcyclohexyl group . It is also known as a 4-methyl derivative of lomustine .


Chemical Reactions Analysis

Semustine, like the compound , is an alkylating agent . It works by binding to DNA, crosslinking two strands, and preventing cell duplication . This interference with DNA replication is what makes it effective in the treatment of rapidly-dividing tumor cells .

Mechanism of Action

Semustine works by interfering with DNA replication in rapidly-dividing tumor cells . This is achieved through its ability to cross the blood-brain barrier due to its lipophilic property .

Safety and Hazards

While specific safety and hazard information for “8-(2-chloroethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione” is not available, it’s worth noting that semustine, a related compound, is used in chemotherapy and can cause acute leukemia as a delayed effect in very rare cases .

Properties

IUPAC Name

6-(2-chloroethyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12ClN5O2/c1-6-5-17-7-8(13-10(17)16(6)4-3-12)15(2)11(19)14-9(7)18/h5H,3-4H2,1-2H3,(H,14,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIGOWSJSBJDGJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C3=C(N=C2N1CCCl)N(C(=O)NC3=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12ClN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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